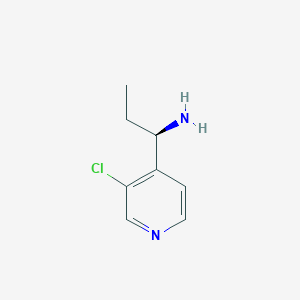![molecular formula C7H14ClNO B15237591 trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
trans-Octahydrofuro[3,4-C]pyridine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride: is a chemical compound with a unique bicyclic structureThe compound is characterized by its fused ring system, which includes a furan ring and a pyridine ring, making it an interesting subject for chemical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-Octahydrofuro[3,4-C]pyridine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction.
Pyridine Ring Construction: The next step is the construction of the pyridine ring, which is achieved through a series of condensation reactions.
Industrial Production Methods
Industrial production of trans-Octahydrofuro[3,4-C]pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of ketones or aldehydes.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can produce various substituted derivatives.
科学的研究の応用
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trans-Octahydrofuro[3,4-C]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
類似化合物との比較
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride can be compared with other similar compounds, such as:
Octahydrofuro[3,4-B]pyridine: Another bicyclic compound with a similar structure but different ring fusion.
Zamamiphidin A: A marine natural product with a related bicyclic framework.
Manzamine Alkaloids: A class of compounds with similar structural features and biological activities.
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride stands out due to its unique combination of a furan and pyridine ring, which imparts distinct chemical and biological properties .
特性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC名 |
(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 |
InChIキー |
YIFFNLBQRNYTMJ-LEUCUCNGSA-N |
異性体SMILES |
C1CNC[C@@H]2[C@@H]1COC2.Cl |
正規SMILES |
C1CNCC2C1COC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


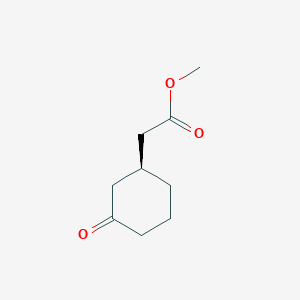
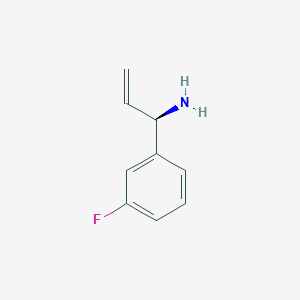
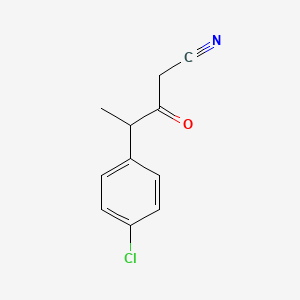
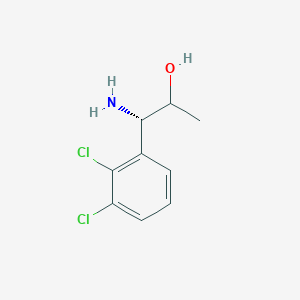
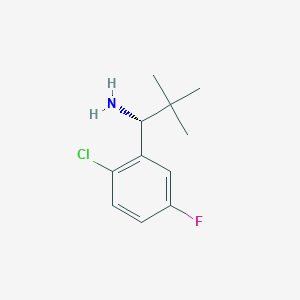
![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15237552.png)
![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)
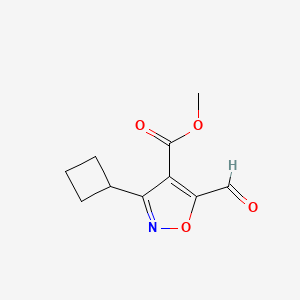
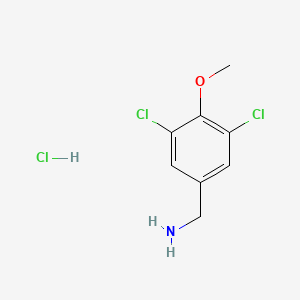
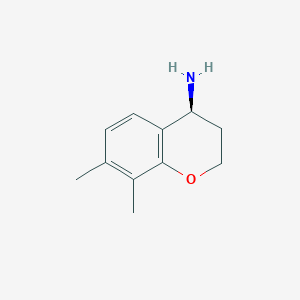
![2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)

